molecular formula C13H16N2O2 B6363154 (3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1292906-50-3

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B6363154
CAS No.: 1292906-50-3
M. Wt: 232.28 g/mol
InChI Key: VKZICKDDJSFAAG-GZMMTYOYSA-N
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Description

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chiral compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzodiazepine core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.

    Introduction of the butan-2-yl group: This step often involves a stereoselective alkylation reaction to ensure the correct (2S) configuration.

    Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved efficiency compared to traditional batch processes . These systems allow for precise temperature and pressure control, leading to higher yields and better stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying the effects of stereochemistry on biological activity.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific stereochemistry, which can significantly influence its biological activity and therapeutic potential. The presence of the (2S)-butan-2-yl group distinguishes it from other benzodiazepines, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

(3R)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-8(2)11-13(17)14-10-7-5-4-6-9(10)12(16)15-11/h4-8,11H,3H2,1-2H3,(H,14,17)(H,15,16)/t8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZICKDDJSFAAG-GZMMTYOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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